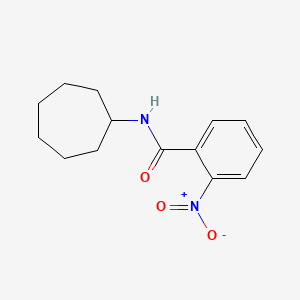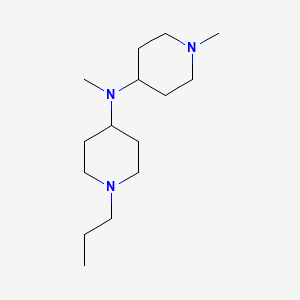![molecular formula C16H18N6O3S B5648424 1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves Cu(I) catalyzed reactions between terminal alkynes and substituted aryl or benzyl azides, a process known as the click chemistry reaction. These methodologies provide efficient routes to triazole derivatives characterized by 1H NMR, 13C NMR, IR, and mass spectral techniques, indicating the versatility and adaptability of triazole synthesis strategies (B. Reddy et al., 2016).
Molecular Structure Analysis
Triazole derivatives, including compounds with similar structural motifs, have been thoroughly analyzed using crystallography. For example, the structural analysis through X-ray crystallography of 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxy-benzyli-deneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate demonstrates the intricacies of triazole chemistry, including dihedral angles and hydrogen bonding, which are crucial for understanding the molecular structure and its implications on chemical behavior (Xu et al., 2006).
Chemical Reactions and Properties
The reactivity of 1,2,4-triazole derivatives encompasses a broad spectrum, including their application in forming complex structures through reactions such as alkylation and condensation. These compounds exhibit a wide range of biological activities, which can be attributed to their ability to undergo diverse chemical transformations. The chemical properties of these derivatives are significantly influenced by their triazole core, which is a versatile pharmacophore in drug design (А. Rud et al., 2016).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, including solubility, melting points, and stability, are critical for their application in various scientific fields. These properties are often determined through systematic studies involving spectroscopy and crystallography, providing insights into the compound's behavior in different environments.
Chemical Properties Analysis
1,2,4-Triazole derivatives demonstrate a broad range of chemical properties, including antimicrobial, anticancer, and anti-inflammatory activities. These properties are extensively researched through synthetic modifications of the triazole ring, exploring the impact of different substituents on the compound's biological activity. For example, triazole derivatives synthesized for antimicrobial activity assessment reveal the potential of these compounds in developing new therapeutic agents (Barkin Berk et al., 2001).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-21-9-17-19-16(21)26-8-15-18-14(5-6-23-2)20-22(15)11-3-4-12-13(7-11)25-10-24-12/h3-4,7,9H,5-6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFXJAZFEHHZST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=NN2C3=CC4=C(C=C3)OCO4)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)

![5-oxo-5-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}pentanoic acid](/img/structure/B5648370.png)
![3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5648373.png)

![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)

![methyl 5-{[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5648391.png)


![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5648416.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)
